![molecular formula C6H10N2O B1587246 (1-ethyl-1H-pyrazol-4-yl)methanol CAS No. 905307-04-2](/img/structure/B1587246.png)
(1-ethyl-1H-pyrazol-4-yl)methanol
Overview
Description
“(1-ethyl-1H-pyrazol-4-yl)methanol” is a member of pyrazoles . It is involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .
Synthesis Analysis
The synthesis of “(1-ethyl-1H-pyrazol-4-yl)methanol” involves several steps. The yield is around 85% and the product appears as a white solid . The IR spectrum shows peaks at 3433 cm^-1 (NH), 2960 cm^-1 (C–H), 1624 cm^-1 (C=N), among others .
Molecular Structure Analysis
The molecular structure of “(1-ethyl-1H-pyrazol-4-yl)methanol” can be found in various databases . The molecular formula is C6H10N2O.
Chemical Reactions Analysis
“(1-ethyl-1H-pyrazol-4-yl)methanol” has been used in various chemical reactions. For example, it has been used in the synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles . It has also been used in the synthesis of novel compounds with antileishmanial and antimalarial activity .
Physical And Chemical Properties Analysis
“(1-ethyl-1H-pyrazol-4-yl)methanol” has a density of 1.1±0.1 g/cm^3, a boiling point of 252.6±15.0 °C at 760 mmHg, and a flash point of 106.6±20.4 °C . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “(1-ethyl-1H-pyrazol-4-yl)methanol”, have been recognized for their potent antileishmanial and antimalarial activities. A study highlighted the synthesis of hydrazine-coupled pyrazoles and their structure verification through various techniques, including FTIR and NMR. These compounds have shown desirable binding patterns in active sites characterized by lower binding free energy, indicating their potential as effective antileishmanial agents .
Cytotoxic Activity
The cytotoxic properties of pyrazole analogues have been explored, with some derivatives exhibiting significant cytotoxic activity. This suggests that “(1-ethyl-1H-pyrazol-4-yl)methanol” could be a precursor or a part of compounds with potential applications in cancer research and therapy .
Chemical Properties and Data
The National Institute of Standards and Technology (NIST) provides detailed chemical data on various compounds, including pyrazoles. This information is crucial for researchers to understand the physical and chemical properties of “(1-ethyl-1H-pyrazol-4-yl)methanol”, which can be applied in different scientific analyses .
Medicinal Chemistry and Drug Discovery
Pyrazoles are widely used in medicinal chemistry and drug discovery due to their diverse pharmacological effects. The compound could be involved in the synthesis of new drugs or as a scaffold for developing novel therapeutic agents .
Agrochemistry
In agrochemistry, pyrazole derivatives are used to develop new pesticides and herbicides. The compound “(1-ethyl-1H-pyrazol-4-yl)methanol” may serve as a key intermediate in synthesizing these agrochemicals .
Coordination Chemistry
Pyrazoles are known to act as ligands in coordination chemistry, forming complexes with various metals. These complexes have applications in catalysis, material science, and more .
Organometallic Chemistry
In organometallic chemistry, pyrazoles can be used to synthesize organometallic compounds with potential applications in catalysis, organic synthesis, and industrial processes .
Safety and Hazards
“(1-ethyl-1H-pyrazol-4-yl)methanol” is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302 + P352) .
properties
IUPAC Name |
(1-ethylpyrazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-8-4-6(5-9)3-7-8/h3-4,9H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNICTDYQNKYHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405679 | |
Record name | (1-ethyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-1H-pyrazol-4-yl)methanol | |
CAS RN |
905307-04-2 | |
Record name | 1-Ethyl-1H-pyrazole-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=905307-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-ethyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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